![molecular formula C7H13N B3326703 2-Azabicyclo[4.2.0]octane CAS No. 278-33-1](/img/structure/B3326703.png)

2-Azabicyclo[4.2.0]octane

Übersicht

Beschreibung

2-Azabicyclo[4.2.0]octane is a nitrogen-containing heterocycle . It has been applied as a key synthetic intermediate in several total syntheses . Its unique structure can make it a challenging scaffold to acquire .

Synthesis Analysis

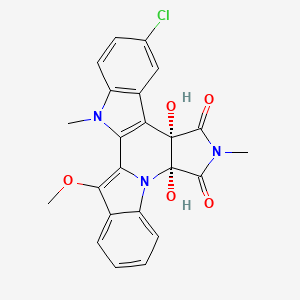

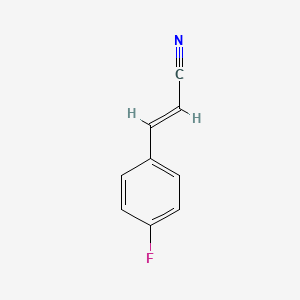

The synthesis of this compound involves a photochemical addition of acrylonitrile to 1,4-dihydropyridines followed by catalytic hydrogenation of the products . This process yields trans-8- and trans-7-cyano-cis-2-azabicyclo[4.2.0]octane-6-carboxylates . The corresponding cis and trans stereoisomers are both obtained from 1,4,5,6-tetrahydropyridine .Molecular Structure Analysis

The molecular formula of this compound is C7H13N . Its average mass is 111.185 Da and its monoisotopic mass is 111.104797 Da .Chemical Reactions Analysis

The chemical reactivity of this compound involves thermal cycloaddition of p-chlorobenzonitrile oxide on the same substrates . This yields compounds with site- and regio-selectivity but without stereoselectivity . Cyclobutane ring opening under basic or acid conditions was observed only for 8-cyano-2-azabicyclo[4.2.0]octane .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include an average mass of 111.185 Da and a monoisotopic mass of 111.104797 Da .Wissenschaftliche Forschungsanwendungen

Applications in Catalysis and Synthesis

One area of interest involves the use of azabicyclo compounds in catalytic processes and organic synthesis. For example, the synthesis of bridged and spiro azabicycles, including those with nitrogen atoms incorporated into their structures, has been facilitated by ruthenium-catalyzed intramolecular metathesis of dienes. This process illustrates the utility of azabicyclo compounds in generating complex molecular architectures that are significant in medicinal chemistry and natural product synthesis (Kuznetsov & Bubnov, 2015).

Environmental and Health Impact Studies

Another research dimension encompasses the environmental and health impacts of metal-based octane boosters, where compounds related to azabicyclo structures might serve as analogs for understanding interactions and toxicities. Studies have evaluated the effects of combustion products from octane enhancers like MMT and Ferrocene on health and environmental safety. These assessments inform regulations and safety guidelines for the use of such additives in fuels (Afotey, 2018).

Biochemical and Medical Research

Azabicyclo compounds are also of interest in biochemical and medical research, particularly in the design of artificial ribonucleases. These catalysts, incorporating imidazole residues and bis-quaternized azabicyclo rings, demonstrate how structural elements of azabicyclo compounds can be harnessed to influence biological molecules and pathways. The pursuit of such designs aims at creating highly efficient catalysts for RNA hydrolysis, showcasing the potential of azabicyclo structures in therapeutic applications (Konevetz et al., 2002).

Safety and Hazards

The safety data sheet for a similar compound, 7-Azabicyclo[4.2.0]octan-8-one, suggests that it should be handled with care . Eye contact should be avoided and in case of contact, rinse immediately with plenty of water . Skin contact should also be avoided and contaminated clothes and shoes should be removed immediately . In case of inhalation, move to fresh air and seek medical attention . Ingestion is not advised and if it occurs, do not induce vomiting and seek medical attention .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It’s structurally related compound, 2-azabicyclo[321]octane, has been reported to exhibit high affinity for α4β2 neuronal nicotinic acetylcholine receptor . This receptor plays a crucial role in the nervous system, mediating the actions of acetylcholine, a neurotransmitter.

Mode of Action

The exact mode of action of 2-Azabicyclo[42Based on its structural similarity to 2-azabicyclo[321]octane, it can be hypothesized that it may interact with its targets in a similar manner .

Eigenschaften

IUPAC Name |

2-azabicyclo[4.2.0]octane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-2-6-3-4-7(6)8-5-1/h6-8H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRDCSGYCSVDPPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCC2NC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Hydroxy-3-iodo-5-methoxyphenyl)methylene]malononitrile](/img/structure/B3326645.png)

![2-(5-Chlorobenzo[b]thiophen-3-yl)ethanamine](/img/structure/B3326673.png)

![5-Methyl-1H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B3326689.png)

![9-Chloro-7-(2,2-dichloroacetyl)-8-hydroxy-10,10-dimethyl-6,10-dihydropyrido[1,2-a]indol-6-one](/img/structure/B3326696.png)

![7-Azabicyclo[4.2.0]octane](/img/structure/B3326711.png)